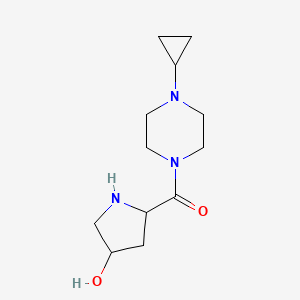![molecular formula C13H15NO3 B7559674 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid, commonly known as CPA, is a synthetic amino acid derivative that has been widely researched for its potential therapeutic applications. This compound is a non-proteinogenic amino acid that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The exact mechanism of action of 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation can lead to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizure activity. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid is its high potency and selectivity for GABA receptors, making it a useful tool for studying the GABAergic system. However, its low solubility in water and its potential toxicity at high doses can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid could focus on its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. It could also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Additionally, further studies could explore its mechanism of action and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid has been achieved through various methods. One of the most commonly used methods is the reaction of cyclopropylamine with 2-phenylacetyl chloride in the presence of a base catalyst. Another method involves the reaction of cyclopropylamine with 2-phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. These methods have been optimized to produce high yields of CPA with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid has been studied for its potential therapeutic applications in various diseases such as epilepsy, depression, and anxiety. It has been shown to have anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for the treatment of epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[cyclopropyl-(2-phenylacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(8-10-4-2-1-3-5-10)14(9-13(16)17)11-6-7-11/h1-5,11H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQLIZMWNMLCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)



![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)